molecular formula C29H31N3O3S B11670186 4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide

4-[(benzylsulfanyl)methyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11670186
M. Wt: 501.6 g/mol
InChI Key: ZNCCOEIZYDRJML-NDZAJKAJSA-N
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Description

4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a piperidinyl group, and a benzohydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl mercaptan with an appropriate aldehyde to form a thioether intermediate. This intermediate is then reacted with a hydrazide derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, while the piperidinyl moiety can bind to receptors or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(morpholin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide
  • 4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide

Uniqueness

4-[(benzylsulfanyl)methyl]-N’-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C29H31N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C29H31N3O3S/c33-28(32-17-5-2-6-18-32)20-35-27-15-11-23(12-16-27)19-30-31-29(34)26-13-9-25(10-14-26)22-36-21-24-7-3-1-4-8-24/h1,3-4,7-16,19H,2,5-6,17-18,20-22H2,(H,31,34)/b30-19+

InChI Key

ZNCCOEIZYDRJML-NDZAJKAJSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)CSCC4=CC=CC=C4

Origin of Product

United States

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